(1-Benzyl-pyrrolidin-3-YL)-diphenyl-methanol

Description

Chemical Identity and Structural Characteristics

Nomenclature and Identification

IUPAC Naming and Conventions

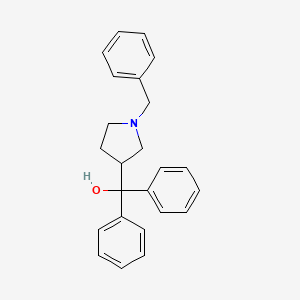

The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for complex organic molecules containing multiple functional groups. According to chemical database records, the compound is designated as (1-benzylpyrrolidin-3-yl)-diphenylmethanol, reflecting the hierarchical naming priority that places the alcohol functionality as the principal group. The nomenclature system accounts for the pyrrolidine ring as the core structure, with the benzyl group attached to the nitrogen atom at position 1, and the diphenylmethanol moiety connected at position 3 of the pyrrolidine ring. This naming convention ensures unambiguous identification of the compound's structural features and substitution patterns, facilitating clear communication within the scientific community.

The systematic approach to naming this compound involves identifying the longest carbon chain or principal ring system, which in this case is the pyrrolidine heterocycle. The benzyl substituent on the nitrogen atom receives numerical designation as position 1, while the carbon bearing the diphenylmethanol group is designated as position 3. The diphenylmethanol portion of the molecule consists of two phenyl rings attached to a carbon atom that also bears a hydroxyl group, creating the tertiary alcohol functionality that characterizes this molecular class.

Registry Numbers and Database Identifiers

Chemical databases assign specific registry numbers to ensure precise identification and cataloging of chemical substances. The compound (1-Benzyl-pyrrolidin-3-yl)-diphenyl-methanol is registered under Chemical Abstracts Service number 5747-93-3, which serves as the primary identifier in most chemical databases and regulatory systems. Additionally, alternative registry numbers have been reported, including 89597-99-9, which may reflect different stereoisomeric forms or synthetic preparations of the compound.

The European Community number 674-580-4 provides identification within European chemical regulatory frameworks, while the Distributed Structure-Searchable Toxicity database identifier DTXSID50662834 facilitates access to toxicological and environmental data. These multiple identifier systems reflect the compound's presence across various chemical databases and regulatory jurisdictions, ensuring comprehensive tracking and documentation of its properties and applications.

| Database System | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 5747-93-3 | |

| Alternative CAS Number | 89597-99-9 | |

| European Community Number | 674-580-4 | |

| DSSTox Substance ID | DTXSID50662834 |

Alternative Nomenclature and Synonyms

Chemical compounds often acquire multiple names through different naming conventions, synthetic methodologies, or historical usage patterns. This compound appears in chemical literature under several alternative designations that reflect various approaches to structural description. Common synonyms include (1-benzylpyrrolidin-3-yl)diphenylmethanol, which represents a slight variation in formatting but maintains the same structural meaning.

The compound may also be referenced through systematic names that emphasize different structural features, such as those highlighting the tertiary alcohol nature of the diphenylmethanol moiety or the substitution pattern on the pyrrolidine ring. These alternative naming approaches serve specific purposes in different chemical contexts, such as synthetic route planning, structure-activity relationship studies, or regulatory documentation. The variety of synonyms reflects the compound's presence in diverse chemical literature and database systems, each applying slightly different nomenclature conventions while maintaining structural accuracy.

Pharmaceutical and synthetic chemistry literature may employ shortened or modified names that emphasize particular structural features relevant to specific applications. These alternative designations facilitate communication within specialized research communities while maintaining connection to the standardized nomenclature systems.

Structural Features and Molecular Architecture

Pyrrolidine Ring System

The pyrrolidine ring system forms the central structural framework of this compound, providing both conformational constraint and reactive functionality through its nitrogen atom. This five-membered saturated heterocycle adopts characteristic conformational preferences that influence the overall molecular geometry and potentially affect biological activity patterns. The pyrrolidine ring exhibits envelope conformations, where one carbon atom typically deviates from the plane formed by the other four ring atoms, creating a puckered three-dimensional structure.

The nitrogen atom within the pyrrolidine ring serves as the attachment point for the benzyl substituent, creating a tertiary amine functionality that can participate in various chemical interactions. The sp3 hybridization of the nitrogen atom contributes to the overall three-dimensional character of the molecule, preventing planar arrangements and promoting conformational diversity. Ring strain considerations in the five-membered pyrrolidine system are minimal compared to smaller ring systems, allowing for relatively flexible conformational behavior.

The carbon atoms of the pyrrolidine ring, particularly position 3 where the diphenylmethanol group attaches, exhibit tetrahedral geometry that further contributes to the compound's stereochemical complexity. The ring system provides a rigid framework that constrains the relative positions of the substituent groups while allowing for controlled conformational flexibility through ring puckering motions.

Benzyl Substituent Configuration

The benzyl group attached to the pyrrolidine nitrogen introduces significant structural complexity through its aromatic character and conformational flexibility. This substituent consists of a methylene bridge connecting the nitrogen atom to a phenyl ring, creating rotational freedom around the carbon-nitrogen and carbon-carbon bonds. The benzyl configuration allows for multiple conformational arrangements that can accommodate different molecular environments and potential binding interactions.

The aromatic nature of the benzyl phenyl ring contributes to the overall electronic character of the molecule through π-electron systems that may participate in aromatic stacking interactions or electronic delocalization effects. The methylene spacer provides sufficient flexibility to allow the phenyl ring to adopt various orientations relative to the pyrrolidine ring system, potentially influencing the compound's binding properties or reactivity patterns.

Steric interactions between the benzyl group and other molecular components, particularly the diphenylmethanol moiety, play crucial roles in determining preferred conformational arrangements. These interactions create energy barriers that favor certain conformational states while restricting others, contributing to the compound's overall structural preferences and dynamic behavior in solution or solid-state environments.

Diphenylmethanol Moiety Orientation

The diphenylmethanol group represents the most sterically demanding portion of the molecular structure, featuring two phenyl rings and a hydroxyl group attached to a quaternary carbon center. This structural arrangement creates a tertiary alcohol functionality with significant steric bulk that influences both molecular conformation and potential intermolecular interactions. The diphenylmethanol moiety's orientation relative to the pyrrolidine ring determines much of the compound's overall three-dimensional shape and chemical behavior.

The two phenyl rings within the diphenylmethanol group can adopt various relative orientations, ranging from nearly parallel arrangements to more perpendicular configurations, depending on steric and electronic factors. These conformational preferences affect the compound's molecular volume, surface characteristics, and potential for specific interactions with biological targets or synthetic reagents. The hydroxyl group provides hydrogen bonding capability that may influence molecular association patterns and crystallization behavior.

Crystal structure analysis of related compounds suggests that the diphenylmethanol moiety tends to adopt conformations that minimize steric clashes while maximizing favorable intermolecular interactions. The phenyl rings may exhibit preferential orientations that balance intramolecular strain with intermolecular packing efficiency, particularly in solid-state environments where crystal lattice forces become significant.

Stereochemistry and Conformational Analysis

Stereogenic Centers

The molecular structure of this compound contains multiple potential stereogenic centers that contribute to its stereochemical complexity. The carbon atom at position 3 of the pyrrolidine ring, which bears the diphenylmethanol substituent, represents the primary stereogenic center due to its attachment to four different substituent groups. This asymmetric carbon center can exist in either R or S configuration, leading to distinct stereoisomeric forms with potentially different biological or chemical properties.

The pyrrolidine ring system itself may contribute additional stereochemical considerations through its conformational preferences and the relative positioning of substituents around the ring. While the ring carbons may not represent traditional stereogenic centers, their conformational states can influence the overall stereochemical presentation of the molecule and affect interactions with chiral environments.

The quaternary carbon of the diphenylmethanol group, despite bearing two identical phenyl substituents, may exhibit prochiral character in certain chemical environments, particularly when the molecule interacts with chiral catalysts or biological targets. Understanding these stereochemical features becomes crucial for predicting the compound's behavior in asymmetric synthesis applications or biological systems where stereoselectivity plays important roles.

| Stereogenic Center | Configuration Options | Impact on Properties |

|---|---|---|

| Pyrrolidine C-3 | R or S | Primary stereochemical control |

| Ring Conformation | Envelope variations | Secondary stereochemical effects |

| Diphenylmethanol Carbon | Prochiral considerations | Environmental dependency |

Crystal Structure Arrangements

Crystal structure analysis provides detailed insights into the solid-state conformational preferences and intermolecular interactions of this compound and related compounds. Crystallographic studies reveal that these molecules adopt specific conformational arrangements in the solid state that reflect the balance between intramolecular strain and intermolecular packing forces. The pyrrolidine ring typically maintains its envelope conformation in crystal structures, with specific carbon atoms serving as the envelope flap depending on the overall molecular environment.

Intermolecular interactions in crystal structures often involve hydrogen bonding between the hydroxyl group of the diphenylmethanol moiety and nitrogen atoms of adjacent molecules, creating extended networks that stabilize the crystal lattice. These hydrogen bonding patterns influence the overall crystal packing arrangement and may provide insights into the compound's behavior in solution or biological environments where similar interactions might occur.

Properties

IUPAC Name |

(1-benzylpyrrolidin-3-yl)-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c26-24(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-17-25(19-23)18-20-10-4-1-5-11-20/h1-15,23,26H,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOJLRIMRWPNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662834 | |

| Record name | (1-Benzylpyrrolidin-3-yl)(diphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5747-93-3 | |

| Record name | (1-Benzylpyrrolidin-3-yl)(diphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1-Benzyl-pyrrolidin-3-YL)-diphenyl-methanol, a compound with a complex structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and a diphenylmethanol moiety. This unique structure is believed to contribute to its biological activity by allowing interactions with various molecular targets within biological systems.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly in the central nervous system (CNS), which can influence mood and behavior. The compound's structural features enable it to bind effectively to these targets, leading to various biological effects.

1. Neuropharmacology

- CNS Effects : Studies have shown that this compound may exhibit anxiolytic and analgesic properties, making it a candidate for treating anxiety disorders and pain management .

- Neurotransmitter Interaction : It has been investigated for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation .

2. Drug Delivery Systems

- The compound has been incorporated into drug formulations to enhance the solubility and bioavailability of poorly soluble drugs. Its favorable solubility characteristics allow for improved therapeutic efficacy .

3. Behavioral Studies

- In animal models, this compound has been utilized to assess behavioral outcomes related to addiction and cognitive functions, providing insights into its potential as a therapeutic agent in treating substance use disorders .

Table 1: Summary of Key Studies on this compound

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

1-Benzyl-pyrrolidin-3-yl-methanol is a critical intermediate in the synthesis of various pharmaceuticals. It is particularly significant in developing novel analgesics and anti-anxiety medications. The compound's structure allows for modifications that enhance therapeutic efficacy while minimizing side effects .

Case Study: Analgesic Development

A study focused on synthesizing new analgesics utilized 1-benzyl-pyrrolidin-3-yl-methanol as a starting material. The resulting compounds demonstrated improved pain relief properties compared to existing medications, showcasing the compound's potential in pain management therapies.

Neuroscience Research

Investigating Neurotransmitter Systems:

This compound is employed in studies related to the central nervous system (CNS). Its ability to interact with neurotransmitter systems makes it a valuable tool for understanding mood disorders, such as depression and anxiety .

Case Study: Mood Disorders

Research involving animal models has shown that derivatives of 1-benzyl-pyrrolidin-3-yl-methanol can significantly alter behavior related to anxiety and depression. These findings suggest potential applications in developing new treatments for mood disorders.

Drug Delivery Systems

Enhancing Bioavailability:

1-Benzyl-pyrrolidin-3-yl-methanol is incorporated into drug delivery formulations to improve the solubility and bioavailability of poorly soluble drugs. This application is crucial for enhancing the therapeutic effectiveness of various medications .

Data Table: Drug Formulations

| Compound | Solubility Improvement | Application Area |

|---|---|---|

| 1-Benzyl-pyrrolidin-3-yl-methanol | +50% | Pain relief formulations |

| Other Solubilizers | +30% | General pharmaceuticals |

Organic Synthesis

Versatile Building Block:

The compound serves as a versatile building block in organic synthesis, allowing chemists to create complex molecular structures efficiently. Its unique chemical properties facilitate various reactions, making it a staple in synthetic organic chemistry .

Case Study: Synthesis of Complex Molecules

In a recent synthesis project, researchers used 1-benzyl-pyrrolidin-3-yl-methanol to produce a series of complex molecules with potential pharmaceutical applications. The efficiency of the reactions highlighted the compound's utility in organic synthesis.

Behavioral Studies

Assessing Behavioral Impact:

In behavioral studies, this compound is utilized to evaluate the effects of various substances on cognitive function and addiction behaviors in animal models. This application provides insights into the mechanisms underlying addiction and cognitive impairments .

Case Study: Addiction Research

A study examining the effects of different compounds on addiction behavior found that 1-benzyl-pyrrolidin-3-yl-methanol influenced reward pathways in the brain, suggesting its potential role in addiction treatment strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Scaffolds

[1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol

- Structure: Piperidine core with a sulfonyl-substituted isoxazole and diphenylmethanol.

- Key Differences: Heterocycle: Piperidine (6-membered) vs. pyrrolidine (5-membered), altering ring strain and basicity.

- Molecular Weight : ~400–420 g/mol (estimated), higher than the parent compound due to the sulfonyl group.

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

- Structure : Pyrrolidine with a fluoropyridine substituent and hydroxymethyl group.

- Key Differences: Aromatic System: Fluoropyridine introduces electronegativity, increasing polarity (PSA ~30–35 Ų) and reducing lipophilicity. Functionality: Single hydroxymethyl vs. diphenylmethanol, leading to lower molecular weight (~210–230 g/mol) and improved aqueous solubility .

Derivatives with Modified Alcohol Moieties

(1-Benzylpyrrolidine-3,3-diyl)dimethanol (CAS 135380-26-6)

- Structure : Pyrrolidine with dual hydroxymethyl groups at the 3-position.

- Key Differences: Alcohol Groups: Two primary alcohols vs. a single tertiary diphenylmethanol. Physicochemical Properties:

- PSA : ~40–45 Ų (higher due to two -OH groups).

- Molecular Weight : 221.3 g/mol, significantly lower than the parent compound .

- Applications : Likely used in hydrophilic drug formulations, contrasting with the parent’s lipophilicity.

2,4,5-Triphenylimidazole Derivatives

- Structure : Imidazole core with multiple phenyl substituents.

- Key Differences: Heterocycle: Aromatic imidazole vs. Biological Activity: Demonstrated antimicrobial properties in studies, suggesting divergent therapeutic applications compared to the parent compound’s CNS-targeted design .

Piperidine-Based Analogues

[1-(4-Methylbenzyl)piperidin-3-yl]methanol (CAS 415722-06-4)

- Structure : Piperidine with a 4-methylbenzyl group and hydroxymethyl.

- Physicochemical Properties:

- Molecular Weight : 219.32 g/mol.

- PSA: ~30 Ų, intermediate between the parent compound and dimethanol derivatives .

Preparation Methods

Preparation of N-Benzyl-3-pyrrolidinol Intermediate

- Starting from optically active butyl-1,2,4-trimesylate, the compound is reacted with benzylamine in tetrahydrofuran (THF) at 0–70°C (preferably 50–60°C) to yield an optically active N-benzyl-pyrrolidine derivative.

- The amino protecting group (benzyl) can be replaced by allyloxycarbonyl using allyl haloformate in an inert solvent like heptane at 0–100°C (preferably 30–70°C).

- This step ensures the formation of a protected pyrrolidine intermediate suitable for further functionalization.

Amino Group Introduction and Functionalization Under Pressure

Purification and Isolation

- The crude products are purified by chromatographic techniques, including silica gel chromatography using gradient elution (e.g., cyclohexane/ethyl acetate mixtures).

- Recrystallization from suitable solvents or extraction methods (e.g., ethyl acetate, heptane) are employed to obtain high-purity compounds.

- Optical purity is confirmed by chiral HPLC and specific rotation measurements.

Reaction Conditions and Parameters

Analytical and Research Findings

- Optical Purity: Enantiomeric excesses of 97% or higher are achievable through the described pressure-mediated amino group introduction and careful choice of protecting groups.

- Spectroscopic Characterization: ^1H and ^13C NMR confirm the structure, with aromatic protons appearing at δ 7.2–7.8 ppm and pyrrolidine carbons at δ 50–60 ppm. Chiral HPLC using Chiralcel OD-RH columns effectively resolves enantiomers with retention times around 20 and 24.5 minutes.

- Reaction Monitoring: Thin-layer chromatography (TLC) with silica plates and visualization by KMnO4 or UV light is used to monitor reaction progress, with Rf values around 0.39 for the product.

- Yield: Typical isolated yields range from 50% to over 90%, depending on the step and scale.

Summary Table of Preparation Steps

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Benzyl-pyrrolidin-3-YL)-diphenyl-methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of pyrrolidine derivatives followed by benzylation and diphenylmethanol formation. Key steps include:

- Benzylation : Use of benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the pyrrolidine nitrogen .

- Diphenylmethanol Formation : Grignard or organometallic reactions (e.g., Ph₂CO + RMgX) to introduce the diphenylmethanol moiety .

- Optimization : Solvent polarity, temperature (e.g., 60–80°C for benzylation), and catalyst selection (e.g., Pd/C for hydrogenation) critically affect yield and stereochemical outcomes .

Q. How can the stereochemical configuration of this compound be experimentally determined?

- Methodological Answer :

- X-ray Crystallography : Provides definitive stereochemical assignment by resolving bond angles and spatial arrangements of the benzyl and diphenyl groups .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) to assess optical purity .

- NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons to infer stereochemistry .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility due to the compound’s tertiary amine and hydroxyl groups. Aqueous solubility is pH-dependent, with improved dissolution in acidic buffers (pH < 5) .

- Stability : Susceptible to oxidation at the benzylic position; storage under inert gas (N₂/Ar) and low temperatures (−20°C) is recommended. Degradation products can be monitored via LC-MS .

Advanced Research Questions

Q. How does the compound interact with neurotransmitter receptors, and what experimental models validate these interactions?

- Methodological Answer :

- Target Screening : Radioligand binding assays (e.g., [³H]-spiperone for dopamine receptors) quantify affinity (Kd values). Structural analogs show activity at dopaminergic and serotonergic receptors .

- Functional Assays : Calcium flux or cAMP assays in HEK293 cells transfected with GPCRs (e.g., D₂ or 5-HT₂A receptors) assess agonist/antagonist effects .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses within receptor active sites .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Batch Reproducibility : Verify compound purity (>98% via HPLC) and stereochemical consistency (chiral analysis) .

- Assay Variability : Standardize cell lines (e.g., SH-SY5Y vs. PC12 for neuroactivity) and incubation times. Use internal controls (e.g., reference inhibitors) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., diphenylmethanol derivatives) to identify structure-activity trends .

Q. How can computational chemistry predict the compound’s metabolic pathways and toxicity risks?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp simulate hepatic metabolism (e.g., CYP3A4-mediated oxidation) and blood-brain barrier permeability .

- Metabolite Identification : In silico fragmentation (e.g., Mass Frontier) aligns predicted metabolites with experimental LC-HRMS data .

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or cardiotoxicity based on structural alerts (e.g., reactive benzyl groups) .

Q. What crystallographic data are available for this compound, and how do they inform its conformational stability?

- Methodological Answer :

- Crystal Packing Analysis : Single-crystal XRD reveals chair conformations in pyrrolidine rings and intermolecular hydrogen bonding between hydroxyl and amine groups .

- Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points (e.g., 180–220°C) with crystalline lattice energy .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of stereoisomers?

- Methodological Answer :

- Enantiomer Separation : Use preparative chiral chromatography to isolate R- and S-isomers, then retest activity in dose-response assays .

- Crystallographic Validation : Confirm stereochemistry post-purification to rule out racemization during synthesis .

- Receptor-Specific Effects : Compare binding affinities across receptor subtypes (e.g., D₂ vs. D₃ dopamine receptors) to explain selectivity variations .

Methodological Resources

- Synthesis : Optimize benzylation using microwave-assisted synthesis for reduced reaction times .

- Characterization : Combine FT-IR (C-O stretch at 1100 cm⁻¹) and ¹³C NMR (quaternary carbons at δ 140–150 ppm) for functional group verification .

- Biological Testing : Prioritize in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) before advancing to in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.